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Compound of Interest

Compound Name: (2-lodophenyl)methanamine

Cat. No.: B151185

For Researchers, Scientists, and Drug Development Professionals

Introduction

ortho-lodobenzylamine, also known as (2-iodophenyl)methanamine, is a halogenated
aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique
structural features, particularly the presence of a reactive iodine atom and a primary amino
group on a benzene ring, make it a versatile building block for the construction of complex
molecules, especially in the fields of medicinal chemistry and materials science. The ortho-
substitution pattern imparts specific steric and electronic properties that influence its reactivity
and potential applications. This technical guide provides a comprehensive overview of the core
chemical properties of ortho-iodobenzylamine, including its synthesis, reactivity, and
spectroscopic profile, to support its use in research and development.

Chemical and Physical Properties

ortho-lodobenzylamine is typically available as a hydrochloride salt, which is a white solid. The
free base form exists as well. The key physicochemical properties are summarized in the table
below.
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Property Value Reference

Chemical Name (2-lodophenyl)methanamine [1]

o-lodobenzylamine, 2-
Synonyms _ [1]
lodobenzylamine

CAS Number (Free Base) 39959-51-8 [1]
CAS Number (HCI Salt) 42365-45-7 [2]
Molecular Formula (Free Base) C7HsIN [1]
Molecular Weight (Free Base) 233.05 g/mol [1]
Molecular Formula (HCI Salt) C7H9oCIIN [2]
Molecular Weight (HCI Salt) 269.51 g/mol [2]
Physical Form (HCI Salt) White Solid

Synthesis and Purification

A common synthetic route to ortho-iodobenzylamine involves the reduction of a suitable
precursor such as 2-iodobenzaldehyde or 2-iodobenzonitrile.

Experimental Protocol: Synthesis from 2-
lodobenzaldehyde

A plausible method for the synthesis of ortho-iodobenzylamine is the reductive amination of 2-
iodobenzaldehyde.

Materials:

2-lodobenzaldehyde

Ammonia or a source of ammonia (e.g., ammonium acetate)

Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

Anhydrous methanol or ethanol
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Diethyl ether or other suitable extraction solvent
Saturated aqueous sodium bicarbonate solution
Brine

Anhydrous magnesium sulfate or sodium sulfate

Hydrochloric acid (for hydrochloride salt formation, if desired)

Procedure:

Imine Formation: Dissolve 2-iodobenzaldehyde and an excess of the ammonia source in
anhydrous methanol. Stir the mixture at room temperature to facilitate the formation of the
corresponding imine.

Reduction: Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.
Allow the reaction to warm to room temperature and stir until the reaction is complete
(monitored by TLC or LC-MS).

Work-up: Quench the reaction by the careful addition of water. Remove the bulk of the
organic solvent under reduced pressure. Add diethyl ether and a saturated aqueous solution
of sodium bicarbonate to the residue.

Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl
ether.

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over
anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under
reduced pressure to yield crude ortho-iodobenzylamine.

Purification: The crude product can be purified by column chromatography on silica gel or by
distillation under reduced pressure.

Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base
in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether dropwise
with stirring. The precipitate can be collected by filtration, washed with cold ether, and dried.
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Synthesis of ortho-lodobenzylamine

Reaction Steps
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A generalized workflow for the synthesis of ortho-iodobenzylamine.

Spectroscopic Properties

The structural characterization of ortho-iodobenzylamine relies on standard spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally obtained spectra for ortho-iodobenzylamine are not readily available in
public databases, the expected chemical shifts can be predicted based on the analysis of
similar structures.

IH NMR:

o Aromatic Protons: The four protons on the benzene ring would appear as a complex multiplet
in the aromatic region (typically & 7.0-8.0 ppm). The proton ortho to the iodine atom would be
the most deshielded.

o Methylene Protons (-CHz-): A singlet corresponding to the two benzylic protons would be
expected around 6 3.8-4.2 ppm.

o Amine Protons (-NHz2): A broad singlet, the chemical shift of which is concentration and
solvent-dependent, would appear for the two amine protons, typically in the range of 6 1.5-
3.0 ppm.
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13C NMR:

o Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing

the iodine atom (C-1) would be significantly shifted upfield to around & 95-100 ppm. The other

aromatic carbons would appear in the typical range of d 120-145 ppm.

o Methylene Carbon (-CHz-): The benzylic carbon would resonate at approximately é 45-50

ppm.

Infrared (IR) Spectroscopy

The IR spectrum of ortho-iodobenzylamine would exhibit characteristic absorption bands for its

functional groups.

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Stretching
N-H (Amine) (asymmetric & 3400-3250 Medium
symmetric)
C-H (Aromatic) Stretching 3100-3000 Medium
C-H (Aliphatic) Stretching 2960-2850 Medium
N-H (Amine) Bending (scissoring) 1650-1580 Medium-Strong
C=C (Aromatic) Stretching 1600-1450 Medium
C-N (Aromatic Amine)  Stretching 1335-1250 Strong
C-l Stretching <600 Medium-Strong

Mass Spectrometry (MS)

In the mass spectrum of ortho-iodobenzylamine, the molecular ion peak (M*) would be

observed at m/z = 233. A prominent peak at m/z = 106 would correspond to the loss of an

iodine radical. Another significant fragmentation pathway would be the cleavage of the C-C
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bond adjacent to the amino group, leading to the formation of a tropylium-like ion. The
presence of iodine would also give rise to a characteristic isotopic pattern.

Reactivity and Applications in Drug Development

ortho-lodobenzylamine is a versatile intermediate in organic synthesis, primarily due to the
reactivity of its two functional groups.

e Amino Group: The primary amine is nucleophilic and can participate in a wide range of
reactions, including acylation, alkylation, and the formation of imines and amides.[3]

¢ lodo Group: The carbon-iodine bond is susceptible to various transformations, most notably
palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig
aminations. This allows for the introduction of a wide variety of substituents at the ortho
position, facilitating the synthesis of diverse molecular scaffolds.

The steric hindrance provided by the ortho-iodo group can influence the regioselectivity of
reactions and can be exploited to achieve specific synthetic outcomes.

In the context of drug discovery, ortho-iodobenzylamine serves as a key building block for the
synthesis of biologically active compounds. The iodo-benzylamine motif is found in various
pharmaceutical agents and research molecules. For instance, iodobenzylamine derivatives
have been utilized in the development of ligands for various receptors and transporters.
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Reactivity of ortho-lodobenzylamine
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Key reaction pathways involving ortho-iodobenzylamine.
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Conclusion

ortho-lodobenzylamine is a key synthetic intermediate with a rich and versatile chemistry. Its
distinct substitution pattern offers unique opportunities for the synthesis of complex and novel
molecules. This guide has provided a detailed overview of its chemical properties, synthesis,
and reactivity, which will be of significant value to researchers, scientists, and drug
development professionals working in the field of organic and medicinal chemistry. A thorough
understanding of the characteristics of this compound will facilitate its effective utilization in the
design and synthesis of new chemical entities with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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